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Compound of Interest

Compound Name:
3-Fluoro-2-methoxy-6-

methylpyridine

Cat. No.: B1326287 Get Quote

A detailed analysis of the biological performance of pyridine derivatives in various therapeutic

areas, supported by experimental data.

This guide provides a comparative overview of the in-vitro efficacy of several compound series

based on a methoxy-methyl-pyridine scaffold and its analogs. The data presented herein is

intended for researchers, scientists, and drug development professionals to facilitate the

evaluation of these molecules for potential therapeutic applications, including anticancer,

antibacterial, and gallstone dissolution. While direct in-vitro efficacy data for 3-Fluoro-2-
methoxy-6-methylpyridine was not available in the reviewed literature, this guide focuses on

structurally related compounds to provide valuable insights into the impact of various

substitutions on their biological activity.

I. Anticancer Activity
Several studies have explored the anticancer potential of pyridine derivatives, revealing potent

cytotoxic effects against various cancer cell lines. The following tables summarize the in-vitro

anticancer activities of different series of compounds.

Table 1: In-Vitro Anticancer Activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives
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Compound ID Target Cell Line IC50 (µM)[1]

5l A549 (Lung) 3.22 ± 0.2

HCT-116 (Colon) 2.71 ± 0.16

Doxorubicin (Reference) A549 (Lung) 2.93 ± 0.28

HCT-116 (Colon) 3.10 ± 0.22

Table 2: In-Vitro Cytotoxicity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-

carbonitrile Derivatives

Compound ID Target Cell Line IC50 (µM)[2]

5d HepG2 (Liver) 1 - 5

DU145 (Prostate) 1 - 5

MBA-MB-231 (Breast) 1 - 5

5g HepG2 (Liver) 1 - 5

DU145 (Prostate) 1 - 5

MBA-MB-231 (Breast) 1 - 5

5h HepG2 (Liver) 1 - 5

DU145 (Prostate) 1 - 5

MBA-MB-231 (Breast) 1 - 5

5i HepG2 (Liver) 1 - 5

DU145 (Prostate) 1 - 5

MBA-MB-231 (Breast) 1 - 5

Table 3: In-Vitro Antiproliferative Activity of Thieno[2,3-b]pyridine Derivatives
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Compound ID Target Cell Line IC50 (nM)[3]

4i (6-methoxy) HeLa 0.28 - 10

4n (6-methyl) HeLa 0.18 - 16

The cytotoxicity of the compounds was primarily evaluated using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cell lines (e.g., A549, HCT-116, HepG2, DU145, MBA-MB-231, HeLa)

were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for

24 hours to allow for cell attachment.

Compound Treatment: The test compounds were dissolved in a suitable solvent, typically

dimethyl sulfoxide (DMSO), and then diluted to various concentrations with the cell culture

medium. The cells were then treated with these concentrations for a specified period, usually

48 or 72 hours.

MTT Addition: After the incubation period, the medium was replaced with a fresh medium

containing MTT solution (typically at a concentration of 0.5 mg/mL), and the plates were

incubated for another 4 hours.

Data Analysis: The formazan crystals formed by viable cells were dissolved in a solubilization

solution (e.g., DMSO). The absorbance was then measured using a microplate reader at a

specific wavelength (e.g., 570 nm). The IC50 value, which is the concentration of the

compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Compound 5l was found to induce apoptosis in HCT-116 cells by modulating the expression of

key regulatory proteins.[1]
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Compound 5l Treatment

Cellular Response

Compound 5l

Bcl-2 (Anti-apoptotic)
Expression Decreased

Bax (Pro-apoptotic)
Expression Increased

Cytochrome C
Expression Increased

p53
Expression Increased

Apoptosis

Inhibits

Caspase-9
Expression Increased

Caspase-3
Expression Increased
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Caption: Apoptotic pathway induced by compound 5l in HCT-116 cells.

II. Antibacterial Activity
Derivatives of fluorinated pyridines and quinolines have demonstrated notable antibacterial

efficacy, particularly against Gram-positive bacteria.

Table 4: In-Vitro Antibacterial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

Compound ID
Target Strain (Gram-
positive)

MIC (µg/mL)[4]

7j
S. aureus (and other Gram-

positive strains)
0.25 - 1

Table 5: In-Vitro Antibacterial Activity of 3-Fluoro-6-methoxyquinoline Derivatives

Compound ID Target Strain MIC90 (µg/mL)[5]

14 S. aureus 0.125

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth

microdilution method.

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria were used.
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Compound Preparation: The test compounds were dissolved in DMSO to prepare stock

solutions, which were then serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

Inoculation: Each well was inoculated with a standardized bacterial suspension.

Incubation: The plates were incubated at 37°C for 18-24 hours.

MIC Determination: The MIC was defined as the lowest concentration of the compound that

completely inhibited visible bacterial growth.
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Caption: General workflow for in-vitro antibacterial activity screening.

III. Gallstone Dissolution Efficacy
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A study on 2-methoxy-6-methylpyridine (MMP) has shown its potential as a gallstone-dissolving

agent, demonstrating superior efficacy compared to the clinical agent methyl-tertiary butyl ether

(MTBE).[6][7]

Table 6: In-Vitro Dissolution of Human Gallstones

Compound
Dissolution Rate at
60 min (%)[6][7]

Dissolution Rate at
120 min (%)[6][7]

Dissolution Rate at
240 min (%)[6][7]

MMP 75 95 100

MTBE 56 69 82

Gallstone Preparation: Human cholesterol and pigmented gallstones were used.

Dissolution Test: The gallstones were placed in glass containers with either MMP or MTBE.

Measurement: The containers were gently stirred at 37°C, and the dry weights of the

gallstones were measured at different time points to determine the dissolution rate.[7]

The higher boiling point of 2-methoxy-6-methylpyridine (MMP) compared to methyl-tertiary

butyl ether (MTBE) is a key factor contributing to its improved safety profile.
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Compound Properties

Safety Implications

MMP
Boiling Point: 156°C
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Caption: Rationale for the enhanced safety of MMP over MTBE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3646584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3646584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10254757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10254757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10254757/
https://pubmed.ncbi.nlm.nih.gov/28610977/
https://pubmed.ncbi.nlm.nih.gov/28610977/
https://pubmed.ncbi.nlm.nih.gov/39678616/
https://pubmed.ncbi.nlm.nih.gov/39678616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11645569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11645569/
https://www.benchchem.com/product/b1326287#in-vitro-efficacy-of-3-fluoro-2-methoxy-6-methylpyridine-based-compounds
https://www.benchchem.com/product/b1326287#in-vitro-efficacy-of-3-fluoro-2-methoxy-6-methylpyridine-based-compounds
https://www.benchchem.com/product/b1326287#in-vitro-efficacy-of-3-fluoro-2-methoxy-6-methylpyridine-based-compounds
https://www.benchchem.com/product/b1326287#in-vitro-efficacy-of-3-fluoro-2-methoxy-6-methylpyridine-based-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1326287?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

